(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone - 1396782-20-9

(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Catalog Number: EVT-3157756
CAS Number: 1396782-20-9
Molecular Formula: C14H15F3N6O3S
Molecular Weight: 404.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Trans-4-[[(5S)-5-[amino]-2,3,4,5-tetrahydro-7,9-dimethyl-1H-1-benzazepin-1-yl]methyl]-cyclohexanecarboxylic acid

Compound Description: This compound is a free acid, also referred to as trans-4-[[(5S)-5-[amino]-2,3,4,5-tetrahydro-7,9-dimethyl-1H-1-benzazepin-1-yl]methyl]-cyclohexanecarboxylic acid. The paper discloses its pharmaceutical applications, including its pharmaceutically acceptable salts, hydrates, and crystal forms. []

Relevance: This compound shares the presence of a tetrazole ring and trifluoromethyl groups with (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone. [] (https://www.semanticscholar.org/paper/e58d19539988740ef795d575ee661633666b5c01)

2. methanone

Compound Description: This compound is a side product identified during the synthesis of 8-nitro-1,3-benzothiazin-4-one, a class of anti-tuberculosis drug candidates. []

Relevance: This compound shares the presence of a trifluoromethyl group with (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone. [] (https://www.semanticscholar.org/paper/4b81cc5cb9ed82fc7a27e4eb6c686121c5df0924)

3. methanone

Compound Description: This compound is a 2-methoxy-substituted derivative structurally similar to its 4-methyl and 4-chloro substituted analogs. The thiophene ring in this compound is disorder-free, while the trifluoromethyl group shows disorder. Notably, one of its ring carbon atoms participates in an intermolecular C-H⋯O hydrogen bond, forming a C(5) chain graph-set motif that links molecules. [, ]

Relevance: This compound is similar to (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone in that it contains a trifluoromethyl group. [, ] (https://www.semanticscholar.org/paper/b99d0a7e5b17b9dfeb9b91ae8e34894d4a51fb97) (https://www.semanticscholar.org/paper/b51c216936a70d2a96331391d4c60102b3f660ea)

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: This compound, known as JNJ 54166060, is a potent P2X7 antagonist with demonstrated efficacy in rats (ED50 = 2.3 mg/kg). It exhibits high oral bioavailability, low to moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD. Additionally, it has a unique CYP profile and acts as a regioselective inhibitor of midazolam CYP3A metabolism. []

Relevance: This compound, like (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone, contains a trifluoromethyl group. It is also relevant due to its activity as a P2X7 antagonist. [] (https://www.semanticscholar.org/paper/143dfa5bb4724b7228341e3fb812ee801ea072f5)

[6-(4-ethoxy-3-methoxy-phenyl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl]-phenyl-methanone (THPT-1)

Compound Description: THPT-1 is a highly effective and selective inhibitor of the muscarinic acetylcholine receptor M3 (mAChR3), exhibiting an IC50 value of 1.62 ⋅ 10−7 M. This compound significantly inhibits signal conduction through mAChR3 compared to ipratropium bromide, without a significant effect on mAChR2, nicotinic cholinergic, and adrenergic receptors. []

Relevance: THPT-1 is structurally similar to (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone due to the presence of a trifluoromethyl group. [] (https://www.semanticscholar.org/paper/b67144b458d5e1079c9fa2dd48e09f1e61535eee)

5-benzoyl-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)hexahydropyrimidin-2-one (THPO-4)

Compound Description: THPO-4 is a highly effective mAChRs M3 inhibitor with an IC50 value of 3.09 ⋅ 10−9 M. It competitively inhibits signal conduction through mAChR3, showing greater effectiveness than ipratropium bromide at the same concentrations. []

Relevance: This compound, like (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone, contains a trifluoromethyl group. [] (https://www.semanticscholar.org/paper/b67144b458d5e1079c9fa2dd48e09f1e61535eee)

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: This compound, 873140, is a potent allosteric noncompetitive antagonist of the CCR5 receptor (pKB = 8.6 ± 0.07; 95% CI, 8.5 to 8.8), exhibiting potent antiviral effects against HIV-1. It effectively blocks the binding of chemokines 125I-MIP-1α (also known as 125I-CCL3, 125I-LD78) and the calcium response effects of CCR5 activation by CCL5 (RANTES). []

Relevance: This compound is relevant to (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone due to its activity as a CCR5 antagonist. The paper discusses 873140 in the context of other noncompetitive allosteric antagonists of CCR5, suggesting a potential structural relationship or shared mechanism of action. [] (https://www.semanticscholar.org/paper/b031fb04a4b0d97d55968c12f15612ed3c1fcf54)

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C, also known as SCH 351125, is a noncompetitive allosteric antagonist of the CCR5 receptor. It effectively blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES. []

Relevance: Sch-C is relevant to (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone due to its activity as a CCR5 antagonist. [] (https://www.semanticscholar.org/paper/b031fb04a4b0d97d55968c12f15612ed3c1fcf54)

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D, or SCH 417,690, is another noncompetitive allosteric antagonist of the CCR5 receptor. It blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES. []

Relevance: Sch-D is structurally similar to (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone as it contains both a trifluoromethyl group and a piperazine ring. Its activity as a CCR5 antagonist further strengthens the relevance. [] (https://www.semanticscholar.org/paper/b031fb04a4b0d97d55968c12f15612ed3c1fcf54)

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 functions as a noncompetitive allosteric antagonist of the CCR5 receptor, blocking the binding of chemokines 125I-MIP-1α and 125I-RANTES. []

Relevance: UK-427,857's relevance to (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone lies in its activity as a CCR5 antagonist. [] (https://www.semanticscholar.org/paper/b031fb04a4b0d97d55968c12f15612ed3c1fcf54)

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is another noncompetitive allosteric antagonist of the CCR5 receptor, effectively blocking the binding of both chemokines 125I-MIP-1α and 125I-RANTES. []

Relevance: TAK779 shares the characteristic of being a CCR5 antagonist with (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone. [] (https://www.semanticscholar.org/paper/b031fb04a4b0d97d55968c12f15612ed3c1fcf54)

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

Compound Description: Compound 29 is a potent P2X7 antagonist with robust P2X7 receptor occupancy at low doses in rats (ED50 = 0.06 mg/kg). []

Relevance: This compound, similar to (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone, contains a trifluoromethyl group. It is also relevant because of its activity as a P2X7 antagonist. [] (https://www.semanticscholar.org/paper/386ede186da4059d829792e95f2ee28925164397)

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

Compound Description: Compound 35 is a potent P2X7 antagonist that displays robust P2X7 receptor occupancy in rats at low doses (ED50 = 0.07 mg/kg). It exhibits notable solubility, good tolerability in preclinical species, and was selected as a clinical candidate for phase I clinical trials to evaluate its safety and tolerability in healthy human subjects. []

Relevance: This compound shares the presence of a trifluoromethyl group with (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone and is also a potent P2X7 antagonist. [] (https://www.semanticscholar.org/paper/386ede186da4059d829792e95f2ee28925164397)

1-(3,5-bis-trifluoromethyl-phenyl)-3-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-thiourea (NS11021)

Compound Description: NS11021 is a novel and highly potent activator of large-conductance Ca2+-activated K+ (KCa1.1/BK/MaxiK) channels, exhibiting a 10-fold greater potency compared to the widely used KCa1.1 opener, NS1619. It acts by parallel-shifting the channel activation curves to more negative potentials, increasing the open probability of the channel by altering gating kinetics without affecting single-channel conductance. NS11021 (10 µM) does not affect several cloned Kv channels or endogenous Na+ and Ca2+ channels (L- and T-type) in guinea pig cardiac myocytes, indicating its specificity for KCa1.1 channels. [, ]

Relevance: NS11021 is structurally similar to (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone due to the presence of both a tetrazole ring and trifluoromethyl groups. [, ] (https://www.semanticscholar.org/paper/5f966a8bcd6078d2fd4cf0ea57c5b7cf3799e7c6) (https://www.semanticscholar.org/paper/35845f43e41261f2b43d11efea1a947c34c5f7e1)

8-(benzyloxy)-5-(1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)quinoline

Compound Description: This compound is an intermediate in the synthesis of tetrazole carbamate and urea derivatives with antihypertensive activity. []

Relevance: This compound is structurally similar to (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone due to the presence of both a tetrazole ring and a trifluoromethyl group. [] (https://www.semanticscholar.org/paper/0bab4eee28f6af1c52597b8cc686c0e8995e4aa5)

[4-(7-chloroquinolin-4-yl)piperazino][1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone (KM11073)

Compound Description: KM11073 is a small molecule that strongly enhances BMP-2-stimulated induction of alkaline phosphatase (ALP) in bi-potential mesenchymal progenitor C2C12 cells, making it a potential therapeutic agent for bone formation. []

Relevance: KM11073 shares the presence of a trifluoromethyl group with (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone, as well as a piperazine ring. [] (https://www.semanticscholar.org/paper/6429dc2d564d97a8e5ea0871c89882b37dd4e879)

N-[[2-methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenyl]methyl]-2(S)-phenyl-3(S)-piperidinamine (GR205171)

Compound Description: GR205171 is a selective NK1 receptor antagonist that effectively blocks the effects of substance P in the dorsal raphe nucleus. It is known to influence serotonin release in the mouse frontal cortex. []

Relevance: This compound is similar to (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone due to the presence of both a tetrazole ring and a trifluoromethyl group. [] (https://www.semanticscholar.org/paper/7f29305f5dd205804ef30550dd03a095b0fc1b4f)

[3,5-bis(trifluoromethyl)phenyl][(2R)-2-(3-hydroxy-4-methylbenzyl)-4-{2-[(2S)-2-(methoxymethyl)morpholin-4-yl]ethyl}piperazin-1-yl]methanone dihydrochloride (FK886)

Compound Description: FK886 is a potent and selective neurokinin-1 (NK1) receptor antagonist that effectively inhibits both acute and delayed emesis induced by cisplatin in ferrets and dogs. It exhibits rapid oral absorption, rapid brain penetration, and a long-lasting antiemetic effect. [, ]

Relevance: FK886 shares the presence of trifluoromethyl groups with (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone and also contains a piperazine ring. [, ] (https://www.semanticscholar.org/paper/4f852bf62e7407968e29fa1364336925102888f2) (https://www.semanticscholar.org/paper/0839016e90e7ebdf7774e525aa90fca983a270b7)

Properties

CAS Number

1396782-20-9

Product Name

(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone

Molecular Formula

C14H15F3N6O3S

Molecular Weight

404.37

InChI

InChI=1S/C14H15F3N6O3S/c1-27(25,26)22-8-6-21(7-9-22)13(24)12-18-20-23(19-12)11-4-2-10(3-5-11)14(15,16)17/h2-5H,6-9H2,1H3

InChI Key

YCFGIVZESYQZDT-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.